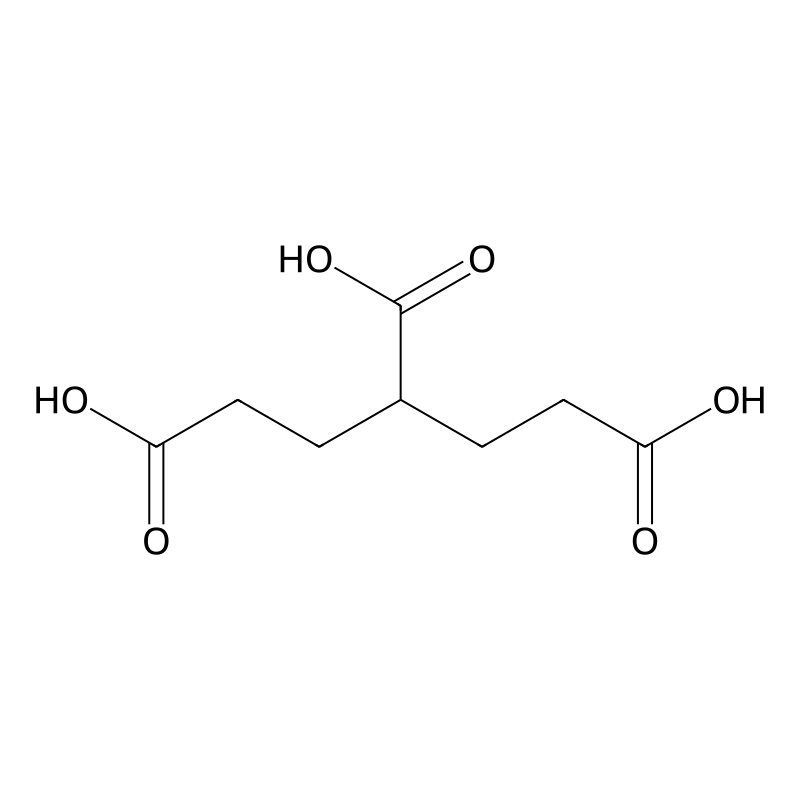

1,3,5-Pentanetricarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

- Metal-Organic Frameworks (MOFs): 1,3,5-PTC can be used as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. ()

Organic Chemistry:

- Organic synthesis: 1,3,5-PTC can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and functional materials. ()

Medicinal Chemistry:

1,3,5-Pentanetricarboxylic acid, also known as trimesic acid, is an organic compound with the molecular formula C₉H₆O₆. It is a colorless solid and belongs to the family of benzenetricarboxylic acids. The compound features three carboxylic acid groups attached to a benzene ring at the 1, 3, and 5 positions. This unique arrangement allows for various interactions and applications in both chemical synthesis and materials science.

The compound is soluble in water, ethanol, and methanol, making it versatile for different

There is currently no documented information regarding a specific mechanism of action for PTCA.

- Carboxylic acids can be irritants to skin and eyes. Standard laboratory practices for handling organic acids should be followed when working with PTCA.

- The presence of multiple carboxylic acid groups suggests PTCA might be slightly hygroscopic (absorbs moisture from the air). It is recommended to store it in a dry environment.

- Esterification: It can react with alcohols to form esters, which are useful in producing plasticizers.

- Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of smaller organic compounds.

- Condensation Reactions: The compound can undergo condensation with amines or alcohols to form more complex molecules.

These reactions highlight its versatility as a building block in organic synthesis and materials science.

Research on the biological activity of 1,3,5-pentanetricarboxylic acid indicates potential applications in pharmaceuticals. It has been studied for its role as an intermediate in drug synthesis and its ability to form stable gels when combined with other compounds like para-hydroxypyridine. These gels exhibit stability at elevated temperatures (up to 95 °C), making them suitable for various biomedical applications .

1,3,5-Pentanetricarboxylic acid can be synthesized through several methods:

- Oxidation of Aromatic Compounds: Starting from simpler aromatic compounds like toluene or xylene, oxidation processes can introduce carboxylic acid groups.

- Hydrolysis of Esters: Esters of benzenetricarboxylic acids can be hydrolyzed to yield the corresponding tricarboxylic acids.

- Carbonylation Reactions: Utilizing carbon monoxide under specific conditions can facilitate the introduction of carboxyl groups into aromatic compounds.

These methods provide flexibility in producing 1,3,5-pentanetricarboxylic acid based on available starting materials and desired purity levels .

1,3,5-Pentanetricarboxylic acid has a wide range of applications:

- Plasticizers: It serves as a precursor for various plasticizers used in the production of flexible plastics.

- Pharmaceuticals: As an intermediate in drug synthesis, it plays a crucial role in developing new medications.

- Adhesives and Coatings: Its properties make it suitable for use in adhesives and protective coatings due to its chemical stability and bonding capabilities.

- Water-Soluble Resins: The compound is utilized in creating water-soluble alkyl resins that have applications in coatings and inks .

Interaction studies involving 1,3,5-pentanetricarboxylic acid focus on its compatibility with other chemical compounds. For example:

- When combined with para-hydroxypyridine, it forms a stable gel that has potential uses in drug delivery systems.

- Its interactions with various solvents and polymers have been studied to optimize formulations for industrial applications.

These studies are essential for understanding how 1,3,5-pentanetricarboxylic acid can be effectively utilized in different fields.

1,3,5-Pentanetricarboxylic acid shares structural similarities with other benzenetricarboxylic acids. Here’s a comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) | C₉H₆O₇ | Has carboxyl groups at different positions (1,2,4) |

| 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid) | C₉H₆O₇ | Contains carboxyl groups at positions (1,2,3) |

| 1,3-Benzenedicarboxylic Acid (Isophthalic Acid) | C₈H₆O₄ | Only two carboxyl groups; used primarily in polyester production |

Uniqueness

The uniqueness of 1,3,5-pentanetricarboxylic acid lies in its symmetrical structure and ability to form stable complexes with other compounds. This makes it particularly valuable as a precursor for plasticizers and pharmaceutical intermediates compared to its isomers .

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant